

Application Notes and Protocols for In Vivo Studies with CCT018159

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Compound of Interest

Compound Name: CCT018159

Cat. No.: B7729244

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of **CCT018159**, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.

Introduction to CCT018159

CCT018159 is a small molecule inhibitor that targets the ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By inhibiting Hsp90, **CCT018159** leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of **CCT018159** is essential for its proper handling and formulation.

Property	Value	Source
Molecular Weight	352.39 g/mol	[1][2]
Formula	C ₂₀ H ₂₀ N ₂ O ₄	[1][2]
Purity	≥98%	[1]
Solubility		
DMSO	Soluble to 100 mM	[1][2]
In Vivo Formulation 1	≥ 2.5 mg/mL (7.09 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	[3]
In Vivo Formulation 2	≥ 2.5 mg/mL (7.09 mM) in 10% DMSO + 90% Corn Oil	[3]

In Vivo Formulation Protocols

The poor aqueous solubility of **CCT018159** necessitates the use of specific solvent systems for in vivo administration. Below are two established protocols.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for intravenous or intraperitoneal administration.

Materials:

- **CCT018159** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile

- Saline (0.9% NaCl), sterile

Procedure:

- Prepare a 10X stock solution of **CCT018159** in DMSO. For example, to prepare a final concentration of 2.5 mg/mL, create a 25 mg/mL stock in DMSO.
- In a sterile tube, add the required volume of the **CCT018159**/DMSO stock solution. This will constitute 10% of the final volume.
- Add PEG300 to the tube. This will be 40% of the final volume. Mix thoroughly until the solution is clear.
- Add Tween-80 to the mixture. This will be 5% of the final volume. Mix again until a homogenous solution is achieved.
- Add sterile saline to bring the solution to the final desired volume. This will be the remaining 45%.
- Vortex the final solution to ensure it is well-mixed and clear before administration.

Example for 1 mL of 2.5 mg/mL **CCT018159** solution:

- Start with 100 μ L of a 25 mg/mL **CCT018159** stock in DMSO.
- Add 400 μ L of PEG300 and mix.
- Add 50 μ L of Tween-80 and mix.
- Add 450 μ L of saline to reach a final volume of 1 mL.

Protocol 2: Oil-Based Formulation

This formulation is suitable for oral gavage or subcutaneous administration.

Materials:

- **CCT018159** powder

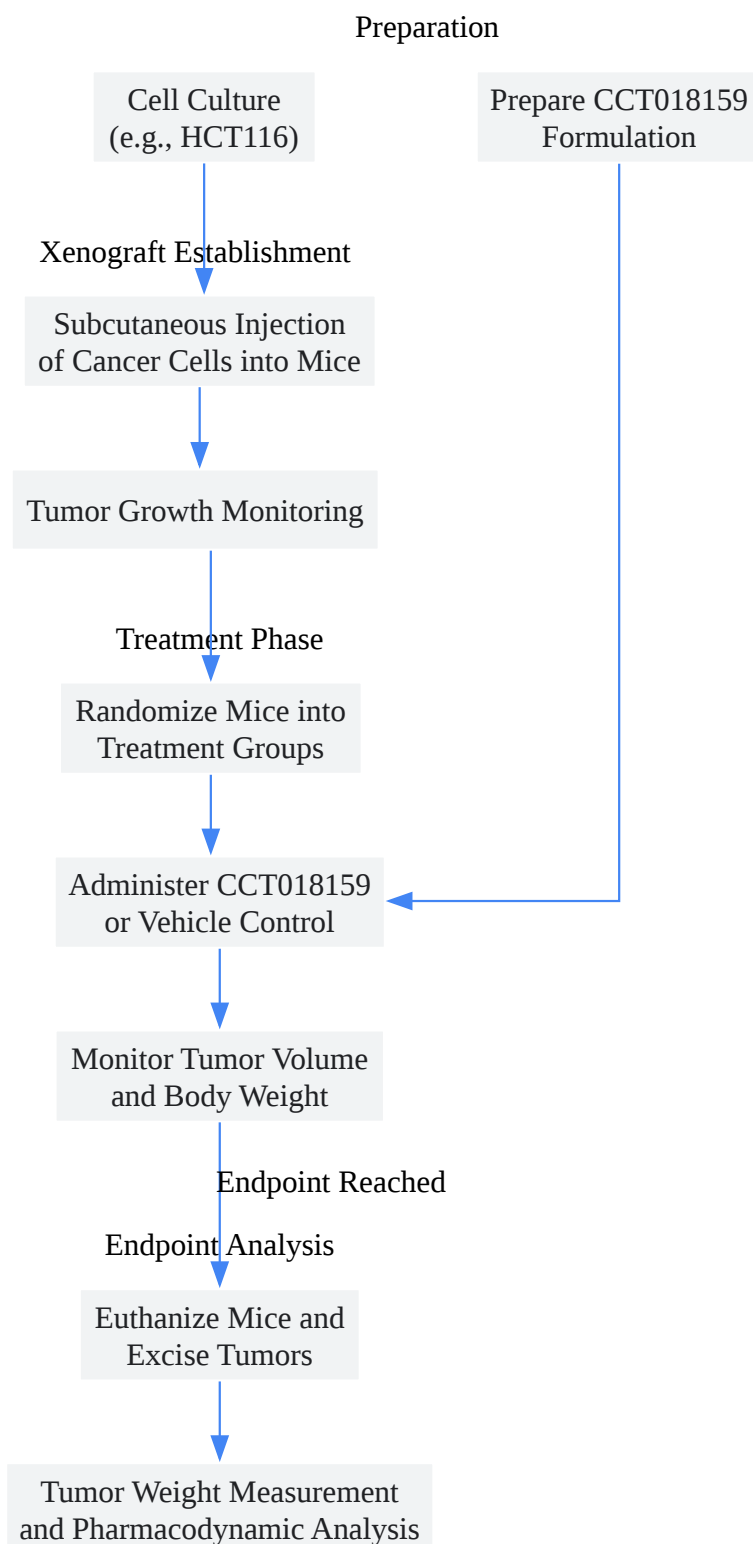
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile

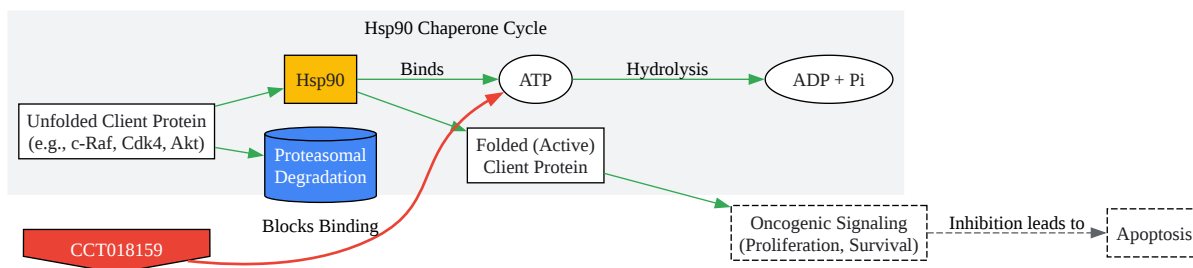
Procedure:

- Prepare a 10X stock solution of **CCT018159** in DMSO. For instance, for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO.
- In a sterile tube, add the required volume of the **CCT018159**/DMSO stock solution. This will be 10% of the final volume.
- Add sterile corn oil to bring the solution to the final desired volume. This will constitute the remaining 90%.
- Vortex the solution vigorously to ensure a uniform suspension.

Experimental Workflow for In Vivo Efficacy Studies

The following workflow outlines a typical experiment to assess the anti-tumor efficacy of **CCT018159** in a xenograft mouse model.





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